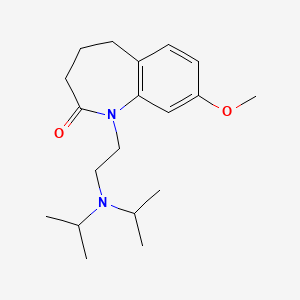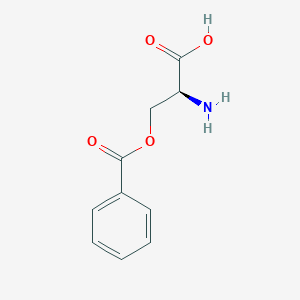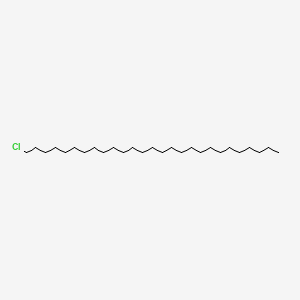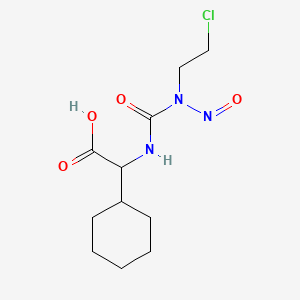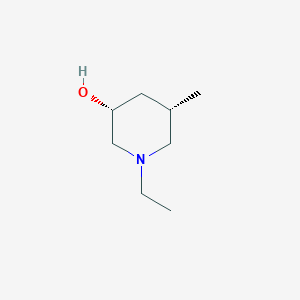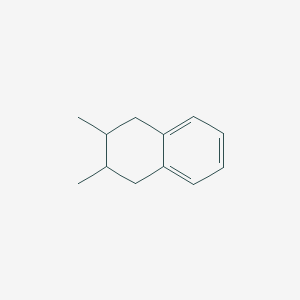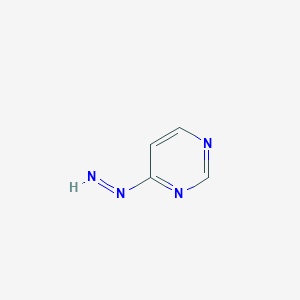
4-Diazenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diazenylpyrimidine is a heterocyclic aromatic organic compound that contains a diazenyl group (-N=N-) attached to a pyrimidine ring. Pyrimidine itself is a six-membered ring with two nitrogen atoms at positions 1 and 3. The diazenyl group introduces unique chemical properties to the pyrimidine ring, making this compound an interesting compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazenylpyrimidine typically involves the diazotization of an amino-substituted pyrimidine. One common method is the reaction of 4-aminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows: [ \text{4-Aminopyrimidine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-Diazenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The diazenyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Diazenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-Diazenylpyrimidine involves its interaction with nucleic acids. The diazenyl group can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrimidine: The parent compound with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-Diazenylpyrimidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other diazines. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and molecular biology.
Propiedades
Número CAS |
504407-91-4 |
|---|---|
Fórmula molecular |
C4H4N4 |
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
pyrimidin-4-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |
Clave InChI |
BVVWPZCBCABICO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


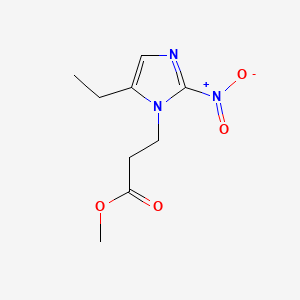


![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
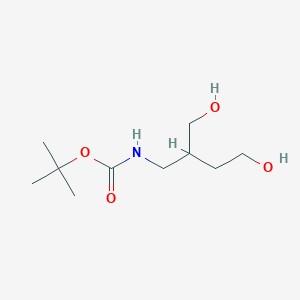
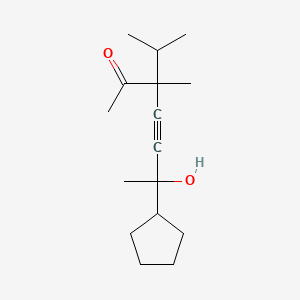

![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
